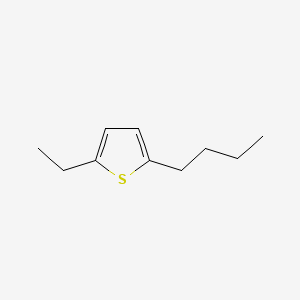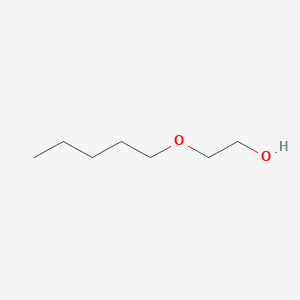
3-(Isodecyloxy)propylammonium acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Isodecyloxy)propylammonium acetate is an organic compound with the molecular formula C15H33NO3. It is known for its unique structure, which includes a propylammonium group attached to an isodecyloxy chain and an acetate group. This compound is used in various scientific and industrial applications due to its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isodecyloxy)propylammonium acetate typically involves the reaction of 3-(isodecyloxy)propylamine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{3-(Isodecyloxy)propylamine} + \text{Acetic Acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization.
化学反应分析
Types of Reactions
3-(Isodecyloxy)propylammonium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or aldehydes, while reduction can yield amines or alcohols.
科学研究应用
3-(Isodecyloxy)propylammonium acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a surfactant in cell culture.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and antistatic agents.
作用机制
The mechanism of action of 3-(Isodecyloxy)propylammonium acetate involves its interaction with molecular targets such as enzymes and cell membranes. The compound can modulate the activity of enzymes by binding to their active sites or altering their conformation. Additionally, its surfactant properties enable it to disrupt cell membranes, leading to changes in cell permeability and function.
相似化合物的比较
Similar Compounds
- 3-(11-Methyldodecoxy)propylammonium acetate
- 3-(Isotridecyloxy)propylammonium acetate
- 3-(8-Methylnonyl)oxypropan-1-amine acetate
Uniqueness
3-(Isodecyloxy)propylammonium acetate is unique due to its specific isodecyloxy chain, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.
属性
CAS 编号 |
28701-67-9 |
|---|---|
分子式 |
C13H29NO.C2H4O2 C15H33NO3 |
分子量 |
275.43 g/mol |
IUPAC 名称 |
3-(8-methylnonoxy)propylazanium;acetate |
InChI |
InChI=1S/C13H29NO.C2H4O2/c1-13(2)9-6-4-3-5-7-11-15-12-8-10-14;1-2(3)4/h13H,3-12,14H2,1-2H3;1H3,(H,3,4) |
InChI 键 |
BOKTVFODBQQGIH-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCOCCCN.CC(=O)O |
规范 SMILES |
CC(C)CCCCCCCOCCC[NH3+].CC(=O)[O-] |
Key on ui other cas no. |
28701-67-9 |
物理描述 |
Liquid |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





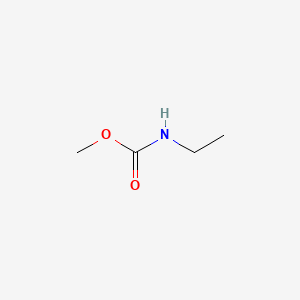
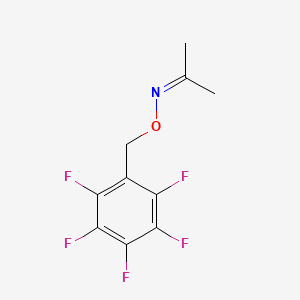
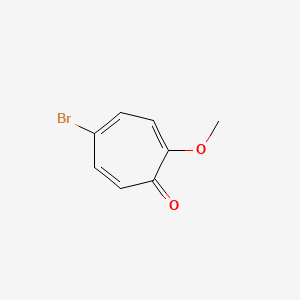
![3-(Oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B1594459.png)




